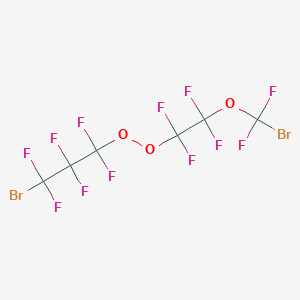
1-Bromo-3-(2-(bromodifluoromethoxy)-1,1,2,2-tetrafluoroethylperoxy)-1,1,2,2,3,3-hexafluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluoro-1,9-dibromo-2,5,6-trioxanonane is a fluorinated organic compound with the molecular formula C₆Br₂F₁₀O₃. It is characterized by the presence of bromine and fluorine atoms, which impart unique chemical properties to the molecule. This compound is of interest in various fields of research due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Perfluoro-1,9-dibromo-2,5,6-trioxanonane typically involves the reaction of perfluorinated ethers with bromine under controlled conditions. One common method includes the bromination of perfluoro-1,9-dioxanonane using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of Perfluoro-1,9-dibromo-2,5,6-trioxanonane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction control systems to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Perfluoro-1,9-dibromo-2,5,6-trioxanonane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide or amine groups.
Reduction Reactions: The bromine atoms can be reduced to form perfluoro-1,9-dihydro-2,5,6-trioxanonane.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. These reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include perfluoro-1,9-dihydroxy-2,5,6-trioxanonane and perfluoro-1,9-diamino-2,5,6-trioxanonane.
Reduction Reactions: The major product is perfluoro-1,9-dihydro-2,5,6-trioxanonane.
Oxidation Reactions: Products include perfluoro-1,9-dibromo-2,5,6-trioxanonane derivatives with higher oxidation states.
Applications De Recherche Scientifique
Perfluoro-1,9-dibromo-2,5,6-trioxanonane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of Perfluoro-1,9-dibromo-2,5,6-trioxanonane involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The fluorine atoms contribute to the compound’s stability and resistance to degradation. The overall mechanism involves the formation of stable complexes with target molecules, leading to specific chemical or biological effects.
Comparaison Avec Des Composés Similaires
Perfluoro-1,9-dibromo-2,5,6-trioxanonane can be compared with other similar compounds such as:
Perfluoro-1,9-dichloro-2,5,6-trioxanonane: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
Perfluoro-1,9-diiodo-2,5,6-trioxanonane: Contains iodine atoms, which impart different chemical properties and reactivity.
Perfluoro-1,9-dibromo-2,5,8-trioxanonane: Similar compound with a different arrangement of oxygen atoms, leading to variations in chemical behavior.
The uniqueness of Perfluoro-1,9-dibromo-2,5,6-trioxanonane lies in its specific arrangement of bromine and fluorine atoms, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C6Br2F12O3 |
|---|---|
Poids moléculaire |
507.85 g/mol |
Nom IUPAC |
1-bromo-3-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethyl]peroxy-1,1,2,2,3,3-hexafluoropropane |
InChI |
InChI=1S/C6Br2F12O3/c7-2(11,12)1(9,10)3(13,14)22-23-5(17,18)4(15,16)21-6(8,19)20 |
Clé InChI |
PCVZJBBLZWMNMY-UHFFFAOYSA-N |
SMILES canonique |
C(C(OOC(C(OC(F)(F)Br)(F)F)(F)F)(F)F)(C(F)(F)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


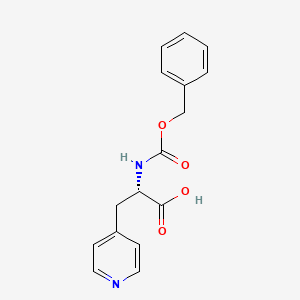
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13395340.png)
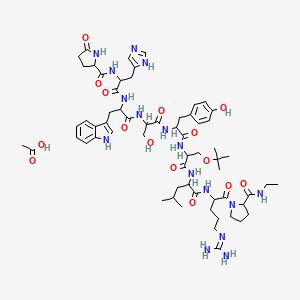
![2-[6-(2-Cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13395350.png)
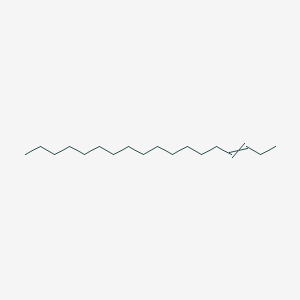
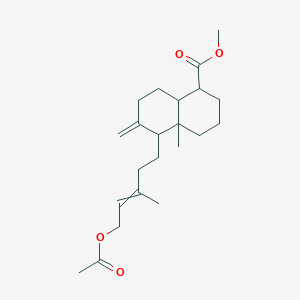

![1-[4-[4-(1-Cyclopropylsulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B13395368.png)
![Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate](/img/structure/B13395381.png)
![2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13395383.png)
![1-(5,6-dimethylhept-3-en-2-yl)-4-[1-hydroxy-2-(5-hydroxy-2-methylidenecyclohexylidene)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B13395385.png)
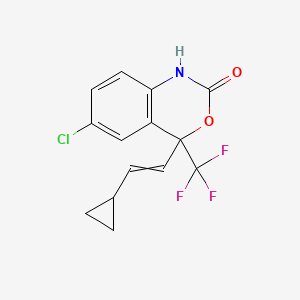

![1-[3-[4-Amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13395406.png)
